Methyl 2-bromo-3-cyano-5-methoxybenzoate
Description
Methyl 2-bromo-3-cyano-5-methoxybenzoate is a halogenated aromatic ester with a unique substitution pattern. Its structure includes a bromine atom at position 2, a cyano group at position 3, and a methoxy group at position 5 on the benzene ring. The compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its multifunctional electrophilic sites and stability under various reaction conditions .
Properties
IUPAC Name |
methyl 2-bromo-3-cyano-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-7-3-6(5-12)9(11)8(4-7)10(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSIZOZGNQLBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-cyano-5-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 3-cyano-5-methoxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-cyano-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of amines or other reduced derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Scientific Research Applications
Methyl 2-bromo-3-cyano-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-cyano-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and cyano groups can participate in electrophilic or nucleophilic interactions, while the methoxy group can influence the compound’s solubility and reactivity. The exact pathways and targets vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Cyano Group Impact: The presence of a cyano group at position 3 in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., SNAr), which are critical in drug design .
Ester Group : Methyl esters (vs. ethyl) generally exhibit lower solubility in polar solvents but higher stability under acidic conditions .
Halogen vs. Methoxy : Substituting methoxy with hydroxyl (e.g., Methyl 3-bromo-5-hydroxybenzoate) reduces lipophilicity, affecting membrane permeability in biological systems .
Key Findings:
- Antimicrobial Efficacy: The cyano group in the target compound may enhance interactions with bacterial enzymes (e.g., β-lactamases), though experimental validation is pending .
- Anticancer Potential: Compounds with bromine and cyano groups (e.g., Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate) show high anticancer activity due to DNA intercalation and topoisomerase inhibition, suggesting similar pathways for the target compound .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Insights:
- Lipophilicity : The target compound’s LogP (~2.8) indicates moderate membrane permeability, favorable for oral bioavailability .
- Solubility : Lower aqueous solubility compared to hydroxylated analogs (e.g., Methyl 3-bromo-5-hydroxybenzoate) limits its utility in hydrophilic environments .
Research Implications and Limitations
While structural analogs provide predictive insights, direct experimental data on this compound remain scarce. Key gaps include:
- Synthetic Challenges: Steric hindrance from the cyano group may complicate regioselective reactions .
- Biological Validation : Theoretical predictions of antimicrobial/anticancer activity require in vitro and in vivo studies.
- Comparative Toxicity : Halogenated compounds often exhibit cytotoxicity; safety profiles need assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
